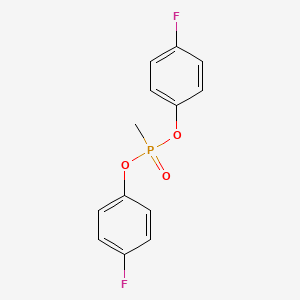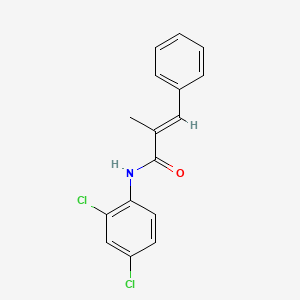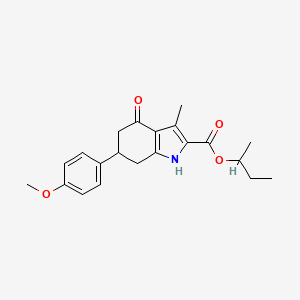
bis(4-fluorophenyl) methylphosphonate
Übersicht
Beschreibung
Bis(4-fluorophenyl) methylphosphonate, also known as Sarin, is a highly toxic nerve agent that was developed during World War II. It is classified as a weapon of mass destruction and has been used in several terrorist attacks. Despite its lethal properties, bis(4-fluorophenyl) methylphosphonate has been extensively studied due to its potential applications in scientific research.
Wirkmechanismus
Bis(4-fluorophenyl) methylphosphonate acts as a potent inhibitor of AChE by binding irreversibly to the enzyme's active site. This binding prevents the enzyme from breaking down acetylcholine, which leads to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation causes overstimulation of the nervous system, leading to seizures, respiratory failure, and ultimately death.
Biochemical and Physiological Effects
Bis(4-fluorophenyl) methylphosphonate has a wide range of biochemical and physiological effects. In addition to its inhibition of AChE, it also affects other enzymes and receptors in the nervous system. The compound has been shown to bind to the muscarinic acetylcholine receptor, which plays a role in regulating heart rate and gastrointestinal function. Bis(4-fluorophenyl) methylphosphonate also affects the nicotinic acetylcholine receptor, which is involved in muscle contraction.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(4-fluorophenyl) methylphosphonate has several advantages and limitations when used in lab experiments. One of the main advantages is its potency as an AChE inhibitor, which allows researchers to study the enzyme's function in great detail. However, its toxicity also poses a significant risk to researchers, and strict safety protocols must be followed when handling the compound.
List of
Zukünftige Richtungen
There are several potential future directions for research involving bis(4-fluorophenyl) methylphosphonate. One area of interest is the development of antidotes for nerve agent poisoning. Researchers are currently investigating compounds that can reactivate AChE and reverse the effects of bis(4-fluorophenyl) methylphosphonate. Another area of interest is the development of biosensors that can detect nerve agents in the environment. These sensors could be used to monitor potential terrorist threats and prevent future attacks. Finally, researchers are also exploring the use of bis(4-fluorophenyl) methylphosphonate as a tool for studying other enzymes and receptors in the nervous system.
Wissenschaftliche Forschungsanwendungen
Bis(4-fluorophenyl) methylphosphonate has been used in a variety of scientific research applications. One of the most significant uses of this compound is in the study of acetylcholinesterase (AChE), an enzyme that plays a critical role in the nervous system. Bis(4-fluorophenyl) methylphosphonate inhibits the activity of AChE, which makes it a useful tool for studying the enzyme's function.
Eigenschaften
IUPAC Name |
1-fluoro-4-[(4-fluorophenoxy)-methylphosphoryl]oxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2O3P/c1-19(16,17-12-6-2-10(14)3-7-12)18-13-8-4-11(15)5-9-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTKBFXPJRHXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OC1=CC=C(C=C1)F)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-[(4-fluorophenoxy)-methylphosphoryl]oxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4853056.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4853060.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4853068.png)
![N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4853076.png)

![6-(5-chloro-2-thienyl)-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4853083.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4853092.png)
![2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4853097.png)
![6-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853105.png)

![2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4853116.png)
![2-methoxyethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4853126.png)
